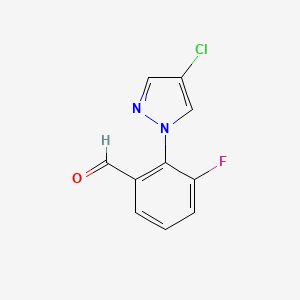

2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde

CAS No.:

Cat. No.: VC17819826

Molecular Formula: C10H6ClFN2O

Molecular Weight: 224.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClFN2O |

|---|---|

| Molecular Weight | 224.62 g/mol |

| IUPAC Name | 2-(4-chloropyrazol-1-yl)-3-fluorobenzaldehyde |

| Standard InChI | InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |

| Standard InChI Key | LNPZECCMPABSCO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)N2C=C(C=N2)Cl)C=O |

Introduction

Structural Analysis and Molecular Properties

The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde (C₁₀H₅ClFN₂O) features a benzaldehyde backbone with two key substituents:

-

A fluorine atom at the 3-position, which exerts strong electron-withdrawing effects.

-

A 4-chloro-1H-pyrazol-1-yl group at the 2-position, introducing a five-membered aromatic ring containing two nitrogen atoms and a chlorine substituent.

The pyrazole ring adopts a planar configuration, with the chlorine atom at position 4 influencing the electron density distribution. X-ray crystallographic studies of analogous compounds, such as 1-(6-fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, reveal dihedral angles between the pyrazole and aromatic rings ranging from 6.41° to 34.02°, suggesting moderate conjugation between the heterocycle and the benzene ring .

Key Structural Parameters (Inferred from Analogous Compounds):

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 224.61 g/mol |

| Pyrazole Ring Geometry | Planar, with N–N distance ~1.35 Å |

| C–F Bond Length | ~1.34 Å (typical for aromatic C–F bonds) |

| C–Cl Bond Length | ~1.74 Å (consistent with aryl chlorides) |

Synthesis and Reaction Pathways

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde likely involves multi-step procedures, drawing from methodologies used for related pyrazole-aldehyde hybrids :

Step 1: Formation of the Pyrazole Ring

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions. For example, hydrazines react with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. In the case of 4-chloropyrazole, chlorination of a preformed pyrazole intermediate (e.g., using POCl₃ or N-chlorosuccinimide) may introduce the chlorine substituent.

Spectroscopic Characterization

Experimental data for the title compound are scarce, but analogous structures provide benchmarks:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aldehyde proton typically resonates at δ 9.8–10.2 ppm. Pyrazole protons appear as doublets or triplets between δ 7.5–8.5 ppm, while aromatic protons from the benzaldehyde moiety show signals near δ 7.0–8.0 ppm .

-

¹³C NMR: The aldehyde carbon is observed at δ 190–200 ppm. Pyrazole carbons adjacent to nitrogen atoms resonate at δ 140–150 ppm, and the C–Cl signal appears at δ 105–110 ppm .

Infrared (IR) Spectroscopy

-

Strong absorption at ~1700 cm⁻¹ (C=O stretch of the aldehyde).

-

Peaks at ~1600 cm⁻¹ (C=N stretching in pyrazole) and ~750 cm⁻¹ (C–Cl vibration) .

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Melting Point | Estimated 180–190°C |

| Solubility | Moderate in DMSO, DMF; low in water |

| LogP (Partition Coefficient) | ~2.3 (predicted) |

The electron-withdrawing fluorine and chlorine substituents enhance the compound’s electrophilicity, making the aldehyde group reactive toward nucleophiles such as amines and hydrazines .

Challenges and Future Directions

-

Synthetic Optimization: Current routes may suffer from low yields due to steric hindrance at the 2-position of the benzaldehyde. Flow chemistry or microwave-assisted synthesis could improve efficiency.

-

Biological Screening: No published data exist on the bioactivity of this specific compound. Testing against kinase targets or microbial strains is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume